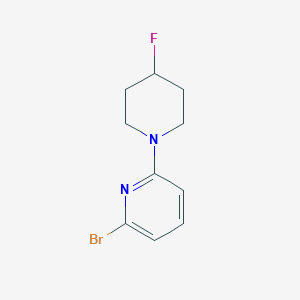
alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl-: is a methylated derivative of alpha-D-glucopyranoside. This compound is a type of glycoside, where the glycosidic bond is formed between the anomeric carbon of glucose and a methanol molecule. The methylation at positions 2, 3, and 4 of the glucose ring enhances its stability and alters its chemical properties, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- typically involves the methylation of alpha-D-glucopyranoside. The process begins with the protection of the hydroxyl groups of glucose, followed by selective methylation at the desired positions. Common reagents used for methylation include methyl iodide and a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure selective methylation.
Industrial Production Methods: In an industrial setting, the production of alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions: Alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and nucleophiles like thiols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of a strong base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
科学研究应用
Alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a glycosidase inhibitor.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
作用机制
The mechanism of action of alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- involves its interaction with specific enzymes and receptors. The compound can act as a competitive inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. By binding to the active site of these enzymes, it prevents the hydrolysis of glycosidic bonds, thereby modulating carbohydrate metabolism. The molecular targets include various glycosidases, and the pathways involved are related to carbohydrate digestion and absorption.
相似化合物的比较
Alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- can be compared with other methylated glucopyranosides:
Methyl alpha-D-glucopyranoside: Lacks the additional methyl groups at positions 2, 3, and 4, making it less stable and less reactive.
Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside: Contains benzyl groups instead of methyl groups, which significantly alters its chemical properties and applications.
Methyl 2,3,4-tri-O-benzoyl-alpha-D-glucopyranoside: Similar to the benzyl derivative but with benzoyl groups, used in different synthetic applications.
The uniqueness of alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- lies in its specific methylation pattern, which provides a balance of stability and reactivity, making it suitable for a wide range of applications.
属性
分子式 |
C10H20O6 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC 名称 |
(3,4,5,6-tetramethoxyoxan-2-yl)methanol |
InChI |
InChI=1S/C10H20O6/c1-12-7-6(5-11)16-10(15-4)9(14-3)8(7)13-2/h6-11H,5H2,1-4H3 |
InChI 键 |
JHDALIZZECJEBZ-UHFFFAOYSA-N |
规范 SMILES |
COC1C(OC(C(C1OC)OC)OC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-4-fluoro-5-[1-(tetrahydro-furan-2-yl)-ethylamino]-benzoic acid](/img/structure/B12072043.png)







![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)



![N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide](/img/structure/B12072134.png)

